molecular formula C15H29NO2 B14292380 3-(10-Aminodecyl)pentane-2,4-dione CAS No. 113715-03-0

3-(10-Aminodecyl)pentane-2,4-dione

Cat. No.: B14292380
CAS No.: 113715-03-0
M. Wt: 255.40 g/mol
InChI Key: AIJGNGPXXOJOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(10-Aminodecyl)pentane-2,4-dione is an organic compound with the molecular formula C15H29NO2 This compound is characterized by the presence of a long aliphatic chain with an amino group at one end and a diketone moiety at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-Aminodecyl)pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a suitable decylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(10-Aminodecyl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

    Reduction: The diketone can be reduced to corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(10-Aminodecyl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(10-Aminodecyl)pentane-2,4-dione involves its interaction with various molecular targets. The diketone moiety can chelate metal ions, making it useful in catalysis and coordination chemistry. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(10-Aminodecyl)pentane-2,4-dione is unique due to its combination of a long aliphatic chain and a diketone moiety, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it versatile for various applications, particularly in the design of amphiphilic molecules and materials .

Properties

CAS No.

113715-03-0

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

3-(10-aminodecyl)pentane-2,4-dione

InChI

InChI=1S/C15H29NO2/c1-13(17)15(14(2)18)11-9-7-5-3-4-6-8-10-12-16/h15H,3-12,16H2,1-2H3

InChI Key

AIJGNGPXXOJOJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCCCCCCCCN)C(=O)C

Origin of Product

United States

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